molecular formula C15H11ClN2O2 B13429191 7-chloro-1-phenyl-5H-1,5-benzodiazepine-2,4-dione CAS No. 22316-34-3

7-chloro-1-phenyl-5H-1,5-benzodiazepine-2,4-dione

Cat. No.: B13429191
CAS No.: 22316-34-3
M. Wt: 286.71 g/mol
InChI Key: ZKOXYPUFBCPMIR-UHFFFAOYSA-N
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Description

7-chloro-1-phenyl-5H-1,5-benzodiazepine-2,4-dione is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound is structurally related to clobazam, a well-known benzodiazepine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-1-phenyl-5H-1,5-benzodiazepine-2,4-dione typically involves the reaction of 2-amino-5-chlorobenzophenone with glycine ester hydrochloride under warm conditions . This reaction forms the benzodiazepine ring structure, which is then further processed to yield the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-chloro-1-phenyl-5H-1,5-benzodiazepine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the benzodiazepine ring.

    Reduction: This reaction can reduce double bonds or other functional groups within the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzodiazepines.

Scientific Research Applications

7-chloro-1-phenyl-5H-1,5-benzodiazepine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a reference compound in the study of benzodiazepine chemistry and for the synthesis of new derivatives.

    Biology: It is studied for its interactions with biological systems, particularly its binding to GABA receptors.

    Medicine: It is investigated for its potential therapeutic effects, including anxiolytic, anticonvulsant, and sedative properties.

    Industry: It is used in the development of pharmaceuticals and as a standard in quality control processes.

Mechanism of Action

The compound exerts its effects primarily through its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system . By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The molecular targets include the GABA_A receptor subunits, and the pathways involved are related to the modulation of neurotransmitter release and neuronal excitability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-1-phenyl-5H-1,5-benzodiazepine-2,4-dione is unique due to its specific substitution pattern on the benzodiazepine ring, which influences its pharmacological profile and binding affinity to GABA receptors

Properties

CAS No.

22316-34-3

Molecular Formula

C15H11ClN2O2

Molecular Weight

286.71 g/mol

IUPAC Name

7-chloro-1-phenyl-5H-1,5-benzodiazepine-2,4-dione

InChI

InChI=1S/C15H11ClN2O2/c16-10-6-7-13-12(8-10)17-14(19)9-15(20)18(13)11-4-2-1-3-5-11/h1-8H,9H2,(H,17,19)

InChI Key

ZKOXYPUFBCPMIR-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(C=CC(=C2)Cl)N(C1=O)C3=CC=CC=C3

Origin of Product

United States

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